zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride
Overview
Description
zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes and other aromatic compounds. The presence of both chloro and phenoxy groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, under cold conditions to form the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to maintain the integrity of the diazonium salt and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent the decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine, 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene.
Scientific Research Applications
zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride primarily involves the formation of reactive intermediates such as diazonium ions. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form stable products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrachlorozincate (21): Similar structure but with diethylamino instead of dimethylamino group.
2-Chloro-5-(4-chlorophenoxy)-4-aminobenzenediazonium tetrachlorozincate (21): Similar structure but with an amino group instead of dimethylamino group.
Uniqueness
The presence of the dimethylamino group in zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride imparts unique electronic properties, making it more reactive in certain substitution and coupling reactions compared to its diethylamino and amino counterparts. This makes it a valuable intermediate in the synthesis of specific dyes and pharmaceuticals .
Properties
IUPAC Name |
zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12Cl2N3O.4ClH.Zn/c2*1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPCZBNRSRAQBQ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl8N6O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935489 | |
Record name | 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15663-61-3 | |
Record name | Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015663613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrachlorozincate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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